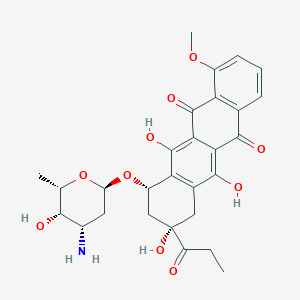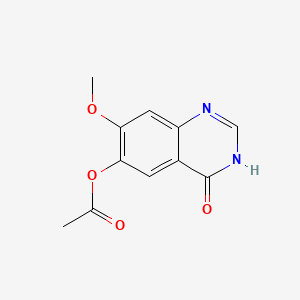
Acétate de 3,4-dihydro-7-méthoxy-4-oxoquinazolin-6-yle
Vue d'ensemble
Description
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, also known as 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21. The purity is usually > 95%.
BenchChem offers high-quality 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires de synthèse pharmaceutique
Ce composé est principalement utilisé comme intermédiaire dans la synthèse pharmaceutique. Il joue un rôle crucial dans le développement de divers agents pharmaceutiques en agissant comme élément constitutif dans les réactions chimiques qui conduisent à des composés plus complexes {svg_1}.
Traitement et thérapie du cancer
L'une des applications les plus importantes de ce composé est son activité inhibitrice puissante contre VEGFR-2/HDAC et la lignée cellulaire de cancer du sein humain MCF-7. Cela suggère qu'il pourrait être un candidat potentiel pour le traitement et la thérapie du cancer {svg_2}.
Synthèse de molécules antitumorales
Le composé sert d'intermédiaire clé dans la synthèse de molécules antitumorales telles que les inhibiteurs de l'EGFR Gefitinib et l'inhibiteur pan-HER Poziotinib. Ce sont de petites molécules utilisées dans les thérapies anticancéreuses ciblées {svg_3}.
Données de sécurité des matériaux
Bien que ce ne soit pas une application directe, il est essentiel pour les chercheurs qui manipulent ce composé d'avoir accès à la fiche de données de sécurité (FDS). La FDS fournit des informations sur les mesures de sécurité, les procédures de manipulation et les dangers potentiels {svg_4}.
Recherche sur l'activité inhibitrice
La recherche sur les activités inhibitrices de composés tels que l'acétate de 3,4-dihydro-7-méthoxy-4-oxoquinazolin-6-yle est en cours. Les études se concentrent sur son efficacité contre diverses cibles, ce qui pourrait conduire à de nouveaux agents thérapeutiques {svg_5}.
Mécanisme D'action
Target of Action
The primary targets of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate are VEGFR-2 and HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels. HDAC (Histone Deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.
Mode of Action
This compound exhibits potent inhibitory activity against its targets, VEGFR-2 and HDAC . By inhibiting these targets, it disrupts their normal function, leading to changes in cellular processes such as cell proliferation and differentiation.
Biochemical Pathways
The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, thereby limiting the supply of oxygen and nutrients to cells. The inhibition of HDAC leads to changes in gene expression, affecting various cellular processes .
Pharmacokinetics
It is slightly soluble in dmso and methanol when heated , which may influence its bioavailability.
Result of Action
The inhibition of VEGFR-2 and HDAC by 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate can lead to potent anti-cancer effects. It has been shown to exhibit strong inhibitory activity against a human breast cancer cell line, MCF-7 .
Action Environment
The action, efficacy, and stability of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Furthermore, the compound’s solubility in different solvents may affect its delivery and efficacy in the body .
Propriétés
IUPAC Name |
(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQIFINSOHAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621628 | |
| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-53-0 | |
| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


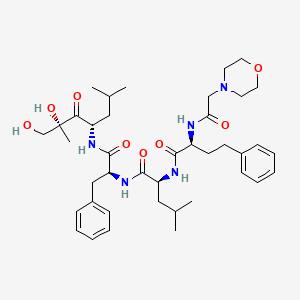
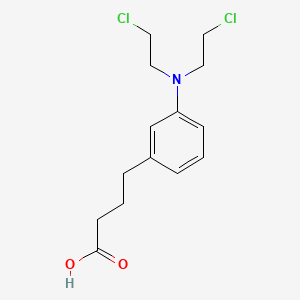

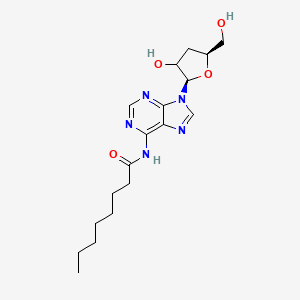
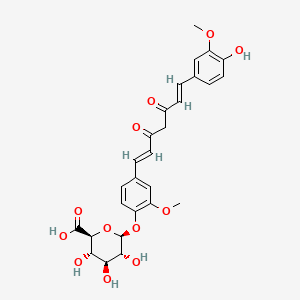
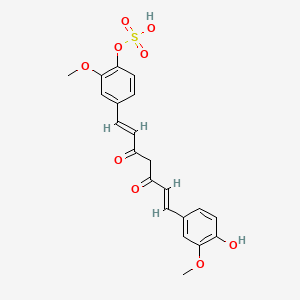
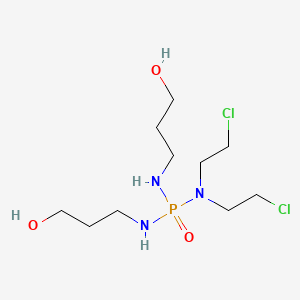
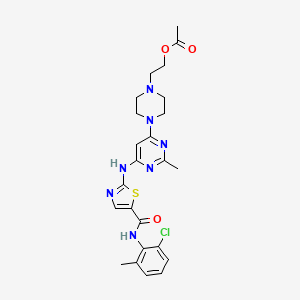
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
